

# (Rac)-JBJ-04-125-02 SMILES notation

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Compound of Interest		
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An In-depth Technical Guide to **(Rac)-JBJ-04-125-02**: A Mutant-Selective Allosteric EGFR Inhibitor

### Introduction

(Rac)-JBJ-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] It has demonstrated significant antitumor activity in both in vitro and in vivo models of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including those resistant to previous generations of EGFR inhibitors.[2][7][8] This technical guide provides a comprehensive overview of (Rac)-JBJ-04-125-02, including its chemical identity, mechanism of action, key experimental data, and detailed protocols for its investigation.

SMILES Notation:

Oc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1[9]

# **Mechanism of Action**

(Rac)-JBJ-04-125-02 functions as an allosteric inhibitor of EGFR, meaning it binds to a site on the receptor distinct from the ATP-binding site targeted by many traditional tyrosine kinase inhibitors (TKIs).[7] This allows it to be effective against EGFR mutations that confer resistance to ATP-competitive inhibitors, such as the C797S mutation.[2][7] The compound is particularly potent against the EGFRL858R/T790M mutant.[1][3][4]



Research has shown that **(Rac)-JBJ-04-125-02** can inhibit the phosphorylation of EGFR and downstream signaling proteins, including AKT and ERK1/2.[1] Furthermore, it has been observed that the ATP-competitive inhibitor osimertinib can enhance the binding of JBJ-04-125-02 to mutant EGFR, suggesting a synergistic effect when used in combination.[7]

# **Quantitative Data**

The following table summarizes the key quantitative data reported for **(Rac)-JBJ-04-125-02** and its active enantiomer, JBJ-04-125-02.

Parameter	Value	Target/Conditions	Reference
IC50	0.26 nM	EGFRL858R/T790M	[1][3][4]
Cell Proliferation Inhibition	Low nanomolar concentrations	H1975 cells (EGFRL858R/T790M)	[1]
Oral Bioavailability	3%	20 mg/kg oral dose	[10]
Half-life	3 hours	3 mg/kg intravenous dose	[10]
Maximal Plasma Concentration (Cmax)	1.1 μmol/L	20 mg/kg oral dose	[10]

# Experimental Protocols Cell Viability Assay (MTS Assay)

This protocol is a general guideline for assessing the effect of **(Rac)-JBJ-04-125-02** on the proliferation of cancer cell lines.

#### Materials:

- EGFR-mutant cell lines (e.g., H1975, H3255GR, Ba/F3)
- · Complete growth medium
- (Rac)-JBJ-04-125-02



- DMSO (vehicle control)
- · 96-well plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader capable of measuring absorbance at 490 nm

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Prepare serial dilutions of **(Rac)-JBJ-04-125-02** in complete growth medium. A typical concentration range to test would be from 0.01 nM to 10 μM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
- Remove the medium from the wells and add 100 μL of the prepared drug dilutions or vehicle control.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
- Add 20 μL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

# Western Blot Analysis of EGFR Signaling

This protocol outlines the steps to analyze the phosphorylation status of EGFR and its downstream targets.

#### Materials:



- EGFR-mutant cell lines
- (Rac)-JBJ-04-125-02
- DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
- · HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

#### Procedure:

- Plate cells and treat with varying concentrations of (Rac)-JBJ-04-125-02 or DMSO for a specified time (e.g., 2-24 hours).
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Detect the protein bands using an ECL substrate and an imaging system.

# In Vivo Efficacy Study

This is a general protocol for evaluating the anti-tumor efficacy of **(Rac)-JBJ-04-125-02** in a mouse model of NSCLC.

#### Materials:

- Immunocompromised mice (e.g., nude mice)
- EGFR-mutant human cancer cells (e.g., H1975)
- (Rac)-JBJ-04-125-02
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

#### Procedure:

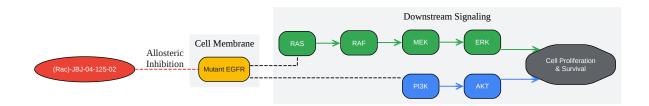
- Subcutaneously inject cancer cells into the flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³),
   randomize the mice into treatment and control groups.
- Administer (Rac)-JBJ-04-125-02 orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle alone.



- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

# Signaling Pathways and Visualizations EGFR Signaling Pathway Inhibition by (Rac)-JBJ-04-12502

(Rac)-JBJ-04-125-02, as an allosteric inhibitor, prevents the conformational changes in EGFR that are necessary for its kinase activity. This leads to the inhibition of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and growth.



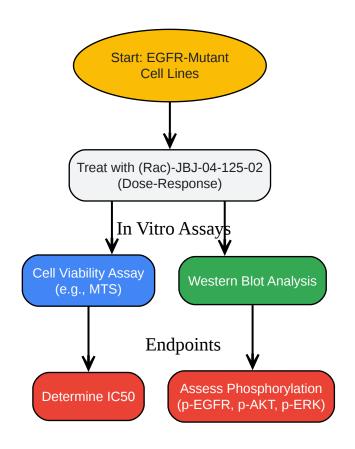
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Caption: Inhibition of EGFR signaling by (Rac)-JBJ-04-125-02.

# **Experimental Workflow for In Vitro Analysis**

The following diagram illustrates a typical workflow for the in vitro characterization of **(Rac)-JBJ-04-125-02**.





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Caption: A typical workflow for in vitro experiments.

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